N-methyl-2-(piperidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(piperidin-3-yl)acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(piperidin-3-yl)acetamide typically involves the reaction of piperidine derivatives with methylating agents. One common method includes the reaction of 3-piperidinol with methyl iodide in the presence of a base, followed by acylation with acetic anhydride . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(piperidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds like methyl iodide in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-methyl-2-(piperidin-3-yl)acetic acid.
Reduction: Formation of N-methyl-2-(piperidin-3-yl)ethanol.
Substitution: Formation of various substituted piperidine derivatives depending on the halogenated compound used.
Scientific Research Applications
N-methyl-2-(piperidin-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of ion channels and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(piperidin-4-yl)acetamide
- N-methyl-2-(piperidin-2-yl)acetamide
- N-ethyl-2-(piperidin-3-yl)acetamide
Uniqueness
N-methyl-2-(piperidin-3-yl)acetamide is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and synthetic utility .
Properties
CAS No. |
1250175-60-0 |
---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.